BenchChemオンラインストアへようこそ!

1-[3-(Dimethylamino)propyl]-3-phenylurea

P2X3 Antagonist Pain Research Purine Receptor

This phenylurea derivative (CAS 32022-55-2) is a validated research tool for P2X3-mediated pain pathways (EC50 80 nM rat; IC50 1,200 nM human) and urea transporter UT-A1 (IC50 3,000 nM). Its well-defined dual activity enables unique crosstalk studies between purinergic signaling and renal urea handling. Supplied at ≥95% purity with verified reference spectra (NMR, FTIR, UV-Vis). Use as a benchmark for SAR studies or as a scaffold for late-stage functionalization. Standard B2B shipping; no DEA or REACH restrictions apply.

Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
CAS No. 32022-55-2
Cat. No. B3336599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Dimethylamino)propyl]-3-phenylurea
CAS32022-55-2
Molecular FormulaC12H19N3O
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCN(C)CCCNC(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H19N3O/c1-15(2)10-6-9-13-12(16)14-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14,16)
InChIKeyFOALBVOKOPPUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Dimethylamino)propyl]-3-phenylurea (CAS 32022-55-2): Sourcing and Baseline Data for a Dual-Target Urea Derivative


1-[3-(Dimethylamino)propyl]-3-phenylurea (CAS 32022-55-2) is a phenylurea derivative with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol. It is primarily supplied as a research chemical with a typical purity specification of 95% . The compound can be synthesized via the reaction of 3-dimethylaminopropylamine with phenyl isocyanate under mild conditions . Verified analytical reference data, including NMR, FTIR, and UV-Vis spectra, are available for compound identity confirmation [1].

1-[3-(Dimethylamino)propyl]-3-phenylurea (CAS 32022-55-2): Why In-Class Phenylurea Analogs Are Not Interchangeable


The phenylurea class is structurally diverse, and minor modifications to the N-substituent pattern profoundly alter biological activity, potency, and selectivity. For example, a structure-activity relationship (SAR) analysis of phenylurea antitumor agents revealed that anticancer potency is highly dependent on the specific haloacylamino chain and N'-substituent moieties, with potency orders such as -CH2Br > -CHBrCH3 [1]. Furthermore, while some phenylureas, like BX430, exhibit potent and selective antagonism at the P2X4 receptor (IC50 = 0.54 μM), they show negligible functional impact on the P2X3 subtype [2]. Therefore, a generic phenylurea cannot be presumed to recapitulate the specific pharmacological profile of 1-[3-(Dimethylamino)propyl]-3-phenylurea, which includes activity at P2X3 and urea transporters, necessitating procurement of the exact compound for reliable experimental results.

1-[3-(Dimethylamino)propyl]-3-phenylurea (CAS 32022-55-2): Quantitative Differentiation Evidence for Procurement Decisions


P2X3 Receptor Antagonism: Species-Dependent Potency and Functional Context

The compound exhibits P2X3 receptor antagonism with varying potency depending on species and assay system. In a recombinant rat P2X3 receptor assay in Xenopus oocytes, the EC50 was 80 nM [1]. In contrast, on human P2X3 receptors expressed in rat C6-BU-1 cells, the IC50 was 1,200 nM (1.2 μM), a 15-fold difference [2]. This contrasts sharply with the highly optimized P2X3 antagonist BDBM50535413, which has a reported IC50 of 2 nM on human P2X3 [3]. Thus, 1-[3-(Dimethylamino)propyl]-3-phenylurea is a moderate-affinity P2X3 ligand with species-dependent pharmacology, making it a valuable comparator for establishing the baseline for novel P2X3 modulators or investigating species-specific receptor pharmacology.

P2X3 Antagonist Pain Research Purine Receptor

Urea Transporter (UT-A1) Inhibition: A Unique Target Profile Among Phenylureas

1-[3-(Dimethylamino)propyl]-3-phenylurea demonstrates moderate inhibitory activity at the rat urea transporter UT-A1, with an IC50 of 3,000 nM (3 μM) [1]. This contrasts with the majority of phenylurea derivatives, which are often profiled for kinase, HDAC, or purinergic receptor activity. While some urea-containing compounds, such as the urea transporter B inhibitor dimethylurea (a much simpler molecule), are known to target this class, the phenyl-substituted analog offers a distinct structural handle for SAR exploration. Its activity is also distinct from its more potent activity at P2X3 receptors, highlighting a dual-target profile.

Urea Transporter Inhibitor Renal Physiology Diuretic Research

Anti-Proliferative Activity: Position Within the Phenylurea Antitumor SAR Landscape

The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to a monocytic phenotype, suggesting potential applications in cancer and dermatological research [1]. In the context of a broader SAR study on phenylurea antitumor agents, it was found that the order of anticancer potency for the 3-haloacylamino chain followed the sequence -CH2Br > -CHBrCH3, and that a proper alkyl substitution at the N'-position could enhance activity [2]. This implies that 1-[3-(Dimethylamino)propyl]-3-phenylurea, with its specific N'-phenyl and dimethylaminopropyl chains, occupies a defined position in this potency hierarchy, making it a valuable reference point for designing more potent analogs.

Antiproliferative Agent Cancer Research Differentiation Inducer

Chemical Identity and Purity Specifications for Reproducible Research

Reproducible science requires well-characterized reagents. 1-[3-(Dimethylamino)propyl]-3-phenylurea from commercial sources is typically supplied with a minimum purity specification of 95% . Its identity can be rigorously confirmed against reference NMR, FTIR, and UV-Vis spectra [1]. This is in contrast to novel, in-house synthesized analogs where purity and identity may be variable without extensive analytical validation. For procurement, the availability of verified spectral data and a defined purity grade ensures consistent performance across experiments and allows for direct comparison with published data.

Chemical Identity Purity Specification Spectral Database

1-[3-(Dimethylamino)propyl]-3-phenylurea (CAS 32022-55-2): Primary Application Scenarios Based on Differential Evidence


P2X3 Pharmacology and Species-Specific Reference Standard

Given its moderate affinity and species-dependent potency at P2X3 receptors (EC50 = 80 nM rat; IC50 = 1,200 nM human) [REFS-1, REFS-2], the compound serves as a defined pharmacological tool. Researchers studying P2X3-mediated pain pathways or purinergic signaling can use it as a comparator to benchmark the potency of novel, high-affinity antagonists. Its lower potency makes it ideal for validating assay sensitivity and establishing a baseline for structure-activity relationship (SAR) studies around the P2X3 receptor.

Urea Transporter Biology and Dual-Target Probe Development

The compound's inhibitory activity at the rat urea transporter UT-A1 (IC50 = 3,000 nM) [3] provides a starting point for investigating the role of urea transporters in renal physiology and for developing novel diuretic agents. Its dual activity at P2X3 and UT-A1 makes it a unique probe for exploring potential crosstalk between purinergic signaling and urea handling in the kidney or other tissues, an area not readily accessible with more selective phenylurea analogs.

Antitumor SAR and Differentiation Induction Benchmark

The reported ability to induce differentiation of undifferentiated cells [4] and its position within the phenylurea antitumor SAR landscape [5] make this compound a valuable reference in cancer biology research. It can be used in comparative studies to assess the impact of specific N-substituent modifications on the balance between antiproliferative and differentiation-inducing activities. This is particularly relevant for optimizing leads targeting hematological malignancies or skin diseases like psoriasis.

Organic Synthesis and Medicinal Chemistry Intermediate

Its well-defined synthesis via the reaction of 3-dimethylaminopropylamine with phenyl isocyanate and its commercial availability with defined purity make it a reliable building block. Medicinal chemists can utilize it as a core scaffold for late-stage functionalization to generate focused libraries of novel phenylurea derivatives, leveraging its unique dual pharmacological profile as a starting point for multi-target drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(Dimethylamino)propyl]-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.